Serdemetan (JNJ-26854165) is a small molecule initially identified for its ability to induce p53, a tumor suppressor protein. [] It belongs to the class of compounds known as MDM2 antagonists. [, , ] Serdemetan has demonstrated potent anti-tumor activity in preclinical studies by inducing cell cycle arrest and apoptosis in various cancer cell lines, including those with both wild-type and mutant TP53. [, ]
Serdemetan primarily functions by antagonizing the interaction between MDM2 (human double minute 2) and p53. [, , , ] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by promoting its degradation. By inhibiting MDM2, Serdemetan stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: